(3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a cyclobutyl moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Cyclobutyl Moiety: This can be done through a series of reactions including alkylation or acylation.
Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and functionalizing the molecule to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification Techniques: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its trifluoromethyl group may impart unique characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The cyclobutyl moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-N-[(3-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- (3S,4S)-N-[(3-ethoxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, (3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide stands out due to the presence of both the ethoxy and hydroxy groups on the cyclobutyl moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O3/c1-3-22-9-4-13(21,5-9)8-18-12(20)10-6-19(2)7-11(10)14(15,16)17/h9-11,21H,3-8H2,1-2H3,(H,18,20)/t9?,10-,11-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRWHYQQBYFKFF-QRVCZOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNC(=O)C2CN(CC2C(F)(F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CC(C1)(CNC(=O)[C@@H]2CN(C[C@H]2C(F)(F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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